Thermal Stability of Triflimide-Activated o-Tolyl-CBS vs. Triflate-Activated Analog
When (S)-o-tolyl-CBS-oxazaborolidine is protonated with triflimide ((CF₃SO₂)₂NH) to generate the cationic Lewis acid catalyst 3a, the resulting species exhibits markedly superior thermal stability compared to the corresponding triflate (CF₃SO₃⁻) salt 2a. Catalyst 2a decomposes appreciably at or above 0 °C, limiting its operational range to sub-ambient temperatures (≤4 °C). In contrast, the triflimide salt 3a functions effectively at 25 °C with no loss of catalytic potency [1]. This differential stability is critical for enabling Diels–Alder reactions between less reactive diene/dienophile pairs that require ambient or slightly elevated temperatures to proceed at practical rates, directly expanding the accessible substrate scope.
| Evidence Dimension | Thermal stability (maximum operable temperature) |
|---|---|
| Target Compound Data | Operable at 25 °C (triflimide salt 3a derived from (S)-o-tolyl-CBS-oxazaborolidine) |
| Comparator Or Baseline | Decomposition at ≥0 °C (triflate salt 2a, catalyst loading 0.25–1.0 mol %, 20 mol % relative to substrate) |
| Quantified Difference | ≥25 °C shift in functional temperature window; triflimide system catalyzes Diels–Alder reactions at 20 °C with cyclopentadiene and diethyl fumarate yielding 94% yield, 97% ee (endo) at 89:11 endo/exo, while triflate system at 4 °C gives 46% yield, >98% ee (endo) at 91:9 endo/exo under comparable conditions [1] |
| Conditions | Cyclopentadiene + methacrolein Diels–Alder model reaction; catalyst prepared by protonation of (S)-o-tolyl-CBS-oxazaborolidine with 1 equiv. triflimide vs. triflic acid, CD₂Cl₂ solvent |
Why This Matters
The triflimide counterion enables room-temperature operation, which is essential for less reactive diene/dienophile combinations that fail entirely with the thermally unstable triflate analogue, directly determining synthetic feasibility.
- [1] Ryu, D. H.; Corey, E. J. Triflimide Activation of a Chiral Oxazaborolidine Leads to a More General Catalytic System for Enantioselective Diels–Alder Addition. J. Am. Chem. Soc. 2003, 125 (21), 6388–6390. Table 1: Comparison of Diels–Alder Catalysts 2a and 3a. View Source
